1,1-Di-o-tolylethylene
Overview
Description
1,1-Di-o-tolylethylene is a type of 1,1-diarylethylene, a class of compounds that have garnered interest due to their biological relevance. These compounds are characterized by having two aryl groups attached to a double bond. The specific substitution pattern of the aryl groups can significantly influence the physical, chemical, and biological properties of these molecules.
Synthesis Analysis
The synthesis of 1,1-diarylethylenes, such as 1,1-Di-o-tolylethylene, can be achieved through the palladium-catalyzed arylation of N-tosylhydrazones with aryl triflates. This method is described as quick and efficient, employing a catalytic system consisting of Pd(OAc)2/XPhos with tBuOLi as the base in dioxane solvent. The process tolerates a variety of substituents on both the hydrazones and the triflates, providing a complementary route to existing methods for synthesizing diarylethylenes of biological interest .
Molecular Structure Analysis
While the provided data does not include specific details on the molecular structure of 1,1-Di-o-tolylethylene, the general structure of diarylethylenes suggests that the aryl groups can significantly impact the molecule's conformation and reactivity. The spatial arrangement of these groups around the double bond is crucial for the compound's properties and potential interactions with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1-Di-o-tolylethylene would be influenced by the presence of the o-tolyl groups. These properties include solubility, melting point, and reactivity, which are not detailed in the provided data. However, the synthesis method described suggests that the compound is stable under the reaction conditions and can be manipulated using standard laboratory techniques .
Relevant Case Studies
Scientific Research Applications
Synthesis and Chemical Reactions
1,1-Di-o-tolylethylene (DTE) has been utilized in various synthesis and chemical reaction studies. A notable application is its conversion into 3,3,6,6-tetraaryl-1,2-dioxans in the presence of oxygen and antimony(V) chloride under specific conditions (Haynes, Probert, & Wilmot, 1978). Additionally, DTE's role in capping living polystyryl cations in polymerization processes has been explored, showing significant effects on polymerization kinetics (Canale & Faust, 1999).
Photochemical Reactions
DTE has been investigated in photochemical electron-transfer reactions. Its interactions with photoexcited cyanoanthracenes, leading to various reaction products including cyclodimers and dehydrodimers, have been studied (Mattes & Farid, 1986).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, DTE has been used in the synthesis of specific polymers and compounds. For instance, its role in stabilizing carbon cations during polymerization has been analyzed, highlighting its influence on polymer stability and structure (Mao Jing, 2013).
properties
IUPAC Name |
1-methyl-2-[1-(2-methylphenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-12-8-4-6-10-15(12)14(3)16-11-7-5-9-13(16)2/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZMRKGPXHDTOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183444 | |
Record name | 1,1-Di-o-tolylethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Di-o-tolylethylene | |
CAS RN |
2919-19-9 | |
Record name | 1,1-Di-o-tolylethylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Di-o-tolylethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60183444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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